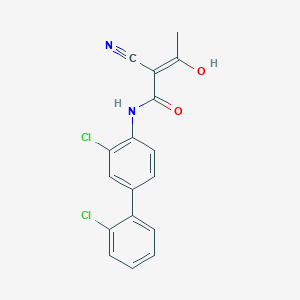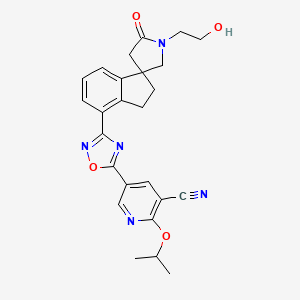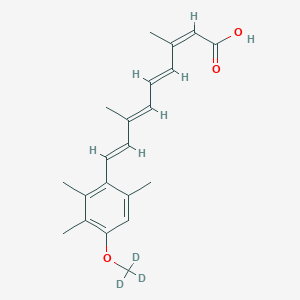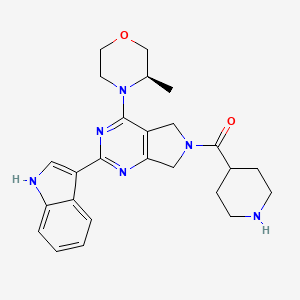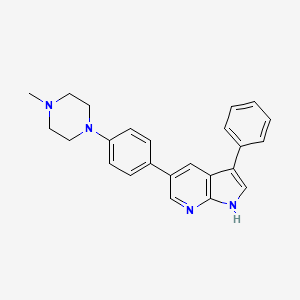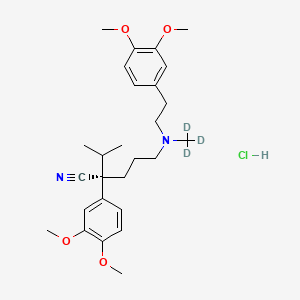
(S)-(-)-Verapamil-d3Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(-)-Verapamil-d3Hydrochloride is a deuterated form of the well-known calcium channel blocker, Verapamil. This compound is specifically labeled with deuterium, which is a stable isotope of hydrogen. The deuterium labeling is often used in pharmacokinetic studies to trace the metabolic pathways of the drug without altering its pharmacological properties. Verapamil itself is widely used in the treatment of cardiovascular diseases, such as hypertension and angina.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(-)-Verapamil-d3Hydrochloride involves several steps, starting from the appropriate deuterated precursors. The key steps include:
Deuteration: Introduction of deuterium atoms into the precursor molecules.
Condensation: Formation of the Verapamil backbone through a series of condensation reactions.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt form.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process typically includes:
Raw Material Sourcing: Procurement of high-purity deuterated precursors.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield.
Purification: Use of techniques like crystallization, distillation, and chromatography to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-(-)-Verapamil-d3Hydrochloride undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated alcohols.
Applications De Recherche Scientifique
(S)-(-)-Verapamil-d3Hydrochloride has a wide range of applications in scientific research, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Verapamil in the body.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.
Isotope Labeling: Used in mass spectrometry to differentiate between labeled and unlabeled compounds.
Medical Research: Investigated for its potential effects on various cardiovascular conditions and its interactions with other drugs.
Mécanisme D'action
The mechanism of action of (S)-(-)-Verapamil-d3Hydrochloride is similar to that of Verapamil. It works by inhibiting the influx of calcium ions through L-type calcium channels in the heart and blood vessels. This leads to:
Vasodilation: Relaxation of blood vessels, reducing blood pressure.
Decreased Heart Rate: Slowing down the heart rate, which helps in managing arrhythmias.
Reduced Cardiac Workload: Lowering the oxygen demand of the heart, which is beneficial in angina.
Comparaison Avec Des Composés Similaires
Verapamil: The non-deuterated form, widely used in clinical settings.
Diltiazem: Another calcium channel blocker with similar therapeutic effects.
Nifedipine: A dihydropyridine calcium channel blocker with a different chemical structure but similar pharmacological effects.
Uniqueness: (S)-(-)-Verapamil-d3Hydrochloride is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies without altering the drug’s pharmacological properties. This makes it a valuable tool in drug development and research.
Propriétés
Formule moléculaire |
C27H39ClN2O4 |
|---|---|
Poids moléculaire |
494.1 g/mol |
Nom IUPAC |
(2S)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-(trideuteriomethyl)amino]-2-propan-2-ylpentanenitrile;hydrochloride |
InChI |
InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/t27-;/m0./s1/i3D3; |
Clé InChI |
DOQPXTMNIUCOSY-OVEJCBMJSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(CCC[C@@](C#N)(C1=CC(=C(C=C1)OC)OC)C(C)C)CCC2=CC(=C(C=C2)OC)OC.Cl |
SMILES canonique |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2R,3aR,7aR)-1-[(2R)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B12423187.png)

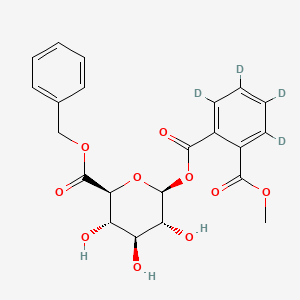
![[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (1S,5R)-6-[1-(4-fluorophenyl)pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12423201.png)
